LogP Shift: Enhanced Lipophilicity Over the Des-Methyl Analog for Membrane-Permeable Scaffold Design
1-(3-Chloropropyl)-4-methylcyclohexane exhibits a computed LogP of 3.8317 , whereas the des-methyl analog (3-chloropropyl)cyclohexane (CAS 1124-62-5; molecular formula C₉H₁₇Cl) has a reported density of 0.934 g/cm³ and a lower molecular weight (160.68 g/mol) consistent with a LogP approximately 0.5–1.0 units lower (typical for loss of one methylene group ). The 4-methyl substitution directly increases the calculated partition coefficient, translating to higher predicted membrane permeability for downstream derivatives—a critical parameter in CNS-targeted and intracellular target programs.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.8317 (Chemscene computational chemistry data) |
| Comparator Or Baseline | (3-Chloropropyl)cyclohexane (des-methyl analog): LogP not directly reported; estimated ~2.8–3.3 based on one fewer methylene unit and lower molecular weight (160.68 g/mol) |
| Quantified Difference | Approximately +0.5 to +1.0 LogP units for the 4-methyl compound |
| Conditions | Computed value; Chemscene computational chemistry module; no experimental LogP available |
Why This Matters
Higher LogP directly correlates with increased membrane permeability predictions, making 1-(3-chloropropyl)-4-methylcyclohexane the preferred intermediate when designing lipophilic drug candidates or agrochemicals requiring enhanced tissue penetration.
